

# Comparative Analysis of Emerging Therapeutics to Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an objective comparison of two investigational therapies, ADL-018 and INS018\_055, with the current standard of care for their respective indications: Chronic Spontaneous Urticaria and Idiopathic Pulmonary Fibrosis. The information is intended for researchers, scientists, and drug development professionals.

# Comparison 1: ADL-018 vs. Standard of Care for Chronic Spontaneous Urticaria

Introduction: ADL-018 is a biosimilar candidate to omalizumab (XOLAIR®), a humanized monoclonal antibody that targets and inhibits immunoglobulin E (IgE). It is being developed for the treatment of Chronic Spontaneous Urticaria (CSU), also known as Chronic Idiopathic Urticaria (CIU), in patients who remain symptomatic despite H1-antihistamine treatment.

The standard of care for CSU is a stepwise approach, beginning with second-generation H1-antihistamines. For patients with an inadequate response, omalizumab is a key therapeutic option.[1][2][3][4][5]

#### **Data Presentation**

A pivotal Phase 3 clinical trial for ADL-018 has demonstrated its therapeutic equivalence to the reference product, omalizumab. While specific quantitative data from the ADL-018 trial are not yet fully published, the study met its primary and secondary endpoints. The following table summarizes the key efficacy endpoints for the standard of care, omalizumab, from its pivotal clinical trials.



| Efficacy Endpoint                                                          | Omalizumab 300 mg | Placebo |
|----------------------------------------------------------------------------|-------------------|---------|
| Change from Baseline in<br>Weekly Itch Severity Score<br>(ISS7) at Week 12 | -9.40             | -3.63   |
| Patients with Well-Controlled  Symptoms (UAS7 ≤ 6) at  Week 12             | 51.9%             | 11.3%   |
| Patients with Complete Response (UAS7 = 0) at Week 12                      | 35.8%             | 8.8%    |
| Change from Baseline in Dermatology Life Quality Index (DLQI) at Week 12   | -10.29            | -6.13   |

UAS7 (Urticaria Activity Score over 7 days) combines daily itch severity and hive count scores.

### **Experimental Protocols**

ADL-018 Phase 3 Confirmatory Trial

- Study Design: A randomized, double-blind, multicenter study was conducted to assess the
  efficacy, safety, and immunogenicity of ADL-018 compared to omalizumab in patients with
  CSU who remained symptomatic despite H1-antihistamine treatment.
- Population: 600 patients with Chronic Idiopathic Urticaria (CIU) or Chronic Spontaneous Urticaria (CSU).
- Intervention: Participants received subcutaneous doses of either 150 mg or 300 mg of ADL-018 or the reference product every four weeks for a 24-week period.
- Primary Efficacy Endpoint: The primary measure was the change from baseline in the weekly Itch Severity Score (ISS7) at Week 12 between the ADL-018 and the reference product treatment arms.



 Outcome: The study successfully met its primary and secondary endpoints, establishing therapeutic equivalence and a comparable safety profile between ADL-018 and XOLAIR®.

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: Omalizumab (ADL-018) binds to free IgE, preventing it from activating mast cells and basophils.

# Comparison 2: INS018\_055 vs. Standard of Care for Idiopathic Pulmonary Fibrosis

Introduction: INS018\_055 is a first-in-class, orally administered small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) discovered and designed using generative artificial intelligence. It is currently in Phase 2 clinical trials for the treatment of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease characterized by lung scarring.



The current standard of care for IPF includes two approved antifibrotic drugs: pirfenidone and nintedanib, which have been shown to slow the rate of disease progression.

#### **Data Presentation**

As INS018\_055 is in Phase 2 development, comparative efficacy data is not yet available. The following table summarizes key efficacy data for the current standard of care medications.

| Efficacy Endpoint                                    | Pirfenidone                    | Nintedanib                                            | Placebo                                               |
|------------------------------------------------------|--------------------------------|-------------------------------------------------------|-------------------------------------------------------|
| Reduction in FVC Decline                             | Reduced decline vs.<br>placebo | Annual rate of decline<br>-110.1 to -116.6<br>mL/year | Annual rate of decline<br>-218.5 to -227.6<br>mL/year |
| Progression-Free<br>Survival                         | Improved vs. placebo           | N/A                                                   | N/A                                                   |
| Relative Reduction in<br>Risk of 1-Year<br>Mortality | N/A                            | 26.7% vs. placebo                                     | N/A                                                   |

FVC (Forced Vital Capacity) is a measure of lung function.

### **Experimental Protocols**

INS018 055 Phase 2a Clinical Trial

- Study Design: A randomized, double-blind, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of a 12-week oral dosage of INS018\_055 in subjects with IPF.
- Population: 60 patients with IPF in the U.S. study and 71 patients in the parallel China study.
- Intervention: Patients are divided into four parallel cohorts and receive varying oral doses of INS018\_055 or a placebo.
- Primary Objectives: To evaluate the safety and tolerability of INS018\_055.



• Outcome: Data from the Phase 1 trial in healthy volunteers showed a favorable pharmacokinetic and safety profile. Results from the Phase 2a trials are anticipated.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: INS018\_055 inhibits TNIK, a key kinase in profibrotic signaling pathways, to reduce fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Urticaria Treatment & Management: Medical Care, Prevention, Long-Term Monitoring [emedicine.medscape.com]
- 2. acaai.org [acaai.org]
- 3. Acute and Chronic Urticaria: Evaluation and Treatment | AAFP [aafp.org]
- 4. Spontaneous urticaria, chronic ordinary urticaria [pcds.org.uk]
- 5. allergyasthmanetwork.org [allergyasthmanetwork.org]
- To cite this document: BenchChem. [Comparative Analysis of Emerging Therapeutics to Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10837356#comparing-app-018-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com